Dipropyleneglycol methyl ether acetate

Overview

Description

Dipropyleneglycol methyl ether acetate, also known as 3-(3-methoxypropoxy)propyl acetate, is a versatile organic solvent extensively employed in various industrial applications. It is a clear, colorless liquid with a mild, fruity odor. This compound is particularly valued for its excellent solvency properties, making it a preferred choice in coatings, inks, and cleaning agents .

Mechanism of Action

Target of Action

Dipropyleneglycol Methyl Ether Acetate (DPMA), also known as 1-(1-methoxypropan-2-yloxy)propan-2-yl Acetate, is primarily used as a solvent in various industrial and commercial applications . Its primary targets are therefore the substances it is intended to dissolve or interact with, such as in coatings, silkscreening inks , and the preparation of electrically conductive adhesives .

Mode of Action

DPMA acts by dissolving or interacting with its targets to facilitate processes like coating application or ink dispersion . It is also used as a cleaning agent . In vivo, DPMA rapidly hydrolyzes to dipropylene glycol methyl ether (DPM), thus, the in vivo effects of DPMA are expected to be the same as those of DPM .

Biochemical Pathways

For example, in the preparation of electrically conductive adhesives, DPMA can help ensure the even distribution and bonding of conductive particles .

Pharmacokinetics

It is known that dpma rapidly hydrolyzes to dpm in vivo .

Result of Action

The primary result of DPMA’s action is the successful dissolution or dispersion of target substances in various applications. This can result in more effective coatings, better quality inks, and more reliable adhesives .

Action Environment

The efficacy and stability of DPMA can be influenced by various environmental factors. For example, its evaporation rate can affect its performance as a solvent . Additionally, it may react violently with strong oxidizing agents and generate flammable and/or toxic gases with alkali metals, nitrides, and other strong reducing agents .

Biochemical Analysis

Biochemical Properties

Dipropyleneglycol methyl ether acetate plays a significant role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the dissolution and transport of hydrophobic compounds. This interaction is crucial in processes where the solubility of reactants is a limiting factor. For instance, this compound can enhance the activity of enzymes involved in organic synthesis by improving substrate availability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by altering membrane permeability and fluidity, which can impact signal transduction and metabolic activities. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, this compound may inhibit enzymes involved in lipid metabolism by binding to their active sites, thereby reducing their activity. Conversely, it can activate certain enzymes by stabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell growth and viability in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause central nervous system depression and liver changes in animal models . Threshold effects have been observed, indicating that there is a dosage level below which no significant adverse effects occur .

Metabolic Pathways

This compound is involved in metabolic pathways where it is rapidly hydrolyzed to dipropyleneglycol methyl ether and acetate in vivo . This hydrolysis is facilitated by esterases, which are enzymes that catalyze the breakdown of ester bonds. The resulting metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophilic nature allows it to be readily soluble in aqueous environments, facilitating its distribution. Additionally, this compound can accumulate in specific tissues, depending on its affinity for certain cellular components .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity or function. For example, this compound may localize to the endoplasmic reticulum or mitochondria, affecting processes such as protein folding and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyleneglycol methyl ether acetate is typically synthesized through the esterification of dipropyleneglycol monomethyl ether with acetic acid. The reaction is catalyzed by a solid acid catalyst and conducted at temperatures ranging from 70 to 150 degrees Celsius. The water generated during the esterification is removed by azeotropic distillation, and the product is purified by distillation to obtain this compound .

Industrial Production Methods

In industrial settings, the continuous production of this compound is achieved using a fixed bed reactor. The process involves the esterification of dipropyleneglycol monomethyl ether with acetic acid in the presence of a solid acid catalyst. The reaction mixture is continuously fed into the reactor, and the product is continuously removed and purified .

Chemical Reactions Analysis

Types of Reactions

Dipropyleneglycol methyl ether acetate undergoes various chemical reactions, including:

Hydrolysis: In vivo, this compound rapidly hydrolyzes to dipropyleneglycol methyl ether.

Oxidation: It may react violently with strong oxidizing agents.

Substitution: It can participate in substitution reactions with alkali metals, nitrides, and other strong reducing agents.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents can react with this compound, potentially leading to violent reactions.

Reducing Agents: Alkali metals and nitrides can initiate substitution reactions with this compound.

Major Products Formed

Scientific Research Applications

Dipropyleneglycol methyl ether acetate is widely used in scientific research due to its excellent solvency properties. Some of its applications include:

Organic Compound Synthesis: It serves as a solvent in the synthesis of various organic compounds.

Natural Product Extraction: It is used in the extraction of natural products.

Enantiomer Separation: It plays a role in the separation of enantiomers.

Polymer Synthesis: It is utilized in the synthesis of polymers.

Chromatography: It finds utility as a solvent in gas chromatography, liquid chromatography, and thin-layer chromatography.

Electrically Conductive Adhesives: It can be used as a solvent in the preparation of electrically conductive adhesives.

Solvent Ink: It is an additive in solvent ink for the preparation of wax-printed paper-based devices.

Comparison with Similar Compounds

Similar Compounds

Propylene glycol methyl ether acetate: This compound is also a glycol ether acetate used in similar applications such as coatings, inks, and cleaners.

Dipropyleneglycol methyl ether: This compound is a less volatile alternative to propylene glycol methyl ether and is used in various industrial and commercial applications.

Uniqueness

Dipropyleneglycol methyl ether acetate is unique due to its excellent solvency properties, which make it highly effective in dissolving both polar and nonpolar substances. Its ability to rapidly hydrolyze to dipropyleneglycol methyl ether in vivo also distinguishes it from other similar compounds .

Biological Activity

Dipropyleneglycol methyl ether acetate (DPGMEA), a solvent commonly used in various industrial applications, has garnered attention for its biological activity and potential health effects. This article provides a comprehensive overview of the biological activity of DPGMEA, including its toxicological profile, metabolic pathways, and relevant case studies.

- Chemical Formula : C₉H₁₈O₄

- Molecular Weight : 174.24 g/mol

- Boiling Point : 190 °C

- Density : 0.948 g/cm³

- Vapor Pressure : 0.37 hPa at 20 °C

Acute Toxicity

DPGMEA exhibits low acute toxicity across various exposure routes:

- Oral LD50 : Ranges from 5180 mg/kg in rats to 7500 mg/kg in dogs.

- Dermal LD50 : Ranges from 9500 to >19000 mg/kg in rabbits.

- Inhalation Studies : No lethality observed at concentrations up to 3000 ppm, with mild reversible narcosis noted .

Repeated Dose Toxicity

In repeated dose inhalation studies, the following NOAELs (No Observed Adverse Effect Levels) were established:

Metabolism and Biotransformation

DPGMEA is rapidly hydrolyzed in vivo to dipropylene glycol monomethyl ether (DPGME) and acetate. Studies indicate that approximately:

- 64% of administered radioactivity is excreted as after oral dosing.

- 24% is excreted in urine , with metabolites including propylene glycol and its conjugates identified .

Inhalation Studies

A significant study conducted on Fischer 344 rats and B6C3F1 mice exposed to varying concentrations of DPGMEA revealed:

- No substantial differences in systemic effects compared to DPGME.

- Histopathological changes in the olfactory mucosa were observed, likely due to acetic acid resulting from hydrolysis within the nasal epithelium .

Endocrine Disruption Assessment

Research assessing the endocrine disruptive potential of DPGMEA found that it exhibited minimal effects on hormone metabolism when tested against various biological assays. The compound was included in a broader analysis of food contact materials, where it was screened for mutagenicity and metabolic disruption effects .

Summary of Biological Activity

The biological activity of DPGMEA can be summarized as follows:

| Aspect | Findings |

|---|---|

| Acute Toxicity | Low toxicity; LD50 values indicate safety at high doses |

| Repeated Dose Toxicity | NOAELs established at >200 ppm for both rats and rabbits |

| Metabolism | Rapid hydrolysis to DPGME; primary metabolites include propylene glycol |

| Histopathological Effects | Changes in nasal mucosa at high exposure levels |

| Endocrine Disruption Potential | Minimal effects observed; further research needed |

Properties

IUPAC Name |

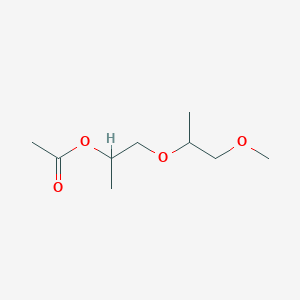

1-(1-methoxypropan-2-yloxy)propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVARTIQQDZFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858784 | |

| Record name | 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

212484-39-4, 88917-22-0 | |

| Record name | 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212484-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PPG-2 methyl ether acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088917220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | A mixture of RR and RS isomers of: (2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate; (2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PPG-2 METHYL ETHER ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5455FZE9RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.